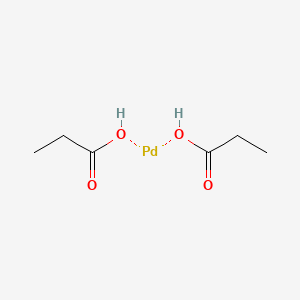
Bis(propionyloxy)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium(II) propionate, also known as palladium dipropionate, is a chemical compound with the formula (C2H5CO2)2Pd. It is a coordination complex where palladium is in the +2 oxidation state, coordinated by two propionate ligands. This compound is typically used in various catalytic processes and has significant applications in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium(II) propionate can be synthesized through the reaction of palladium(II) acetate with propionic acid. The reaction typically involves dissolving palladium(II) acetate in propionic acid and heating the mixture to facilitate the exchange of acetate ligands with propionate ligands .
Industrial Production Methods
On an industrial scale, the production of palladium(II) propionate follows similar principles but may involve more controlled conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium(II) propionate undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to palladium(IV) under specific conditions.
Reduction: Palladium(II) can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: The propionate ligands can be substituted with other ligands, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids or halides.
Major Products Formed
Oxidation: Palladium(IV) compounds.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Palladium complexes with different ligands, such as palladium(II) chloride or palladium(II) acetate.
Wissenschaftliche Forschungsanwendungen
Palladium(II) propionate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems, such as enzyme mimetics and bio-catalysis.
Medicine: Explored for its potential in drug development and as a component in anticancer therapies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism by which palladium(II) propionate exerts its effects is primarily through its role as a catalyst. Palladium(II) can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in many catalytic cycles. These processes involve the formation and breaking of bonds between palladium and other atoms or molecules, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) acetate: (C2H3O2)2Pd
Palladium(II) chloride: PdCl2
Palladium(II) nitrate: Pd(NO3)2
Uniqueness
Palladium(II) propionate is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. Compared to palladium(II) acetate, it may offer different solubility and stability properties, making it suitable for specific applications where other palladium compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H12O4Pd |
|---|---|
Molekulargewicht |
254.58 g/mol |
IUPAC-Name |
palladium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |
InChI-Schlüssel |
WRBZGFGKHPSJPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCC(=O)O.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


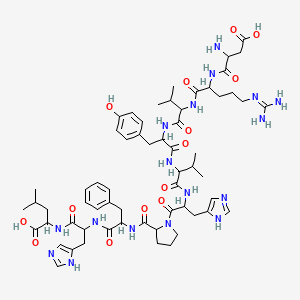


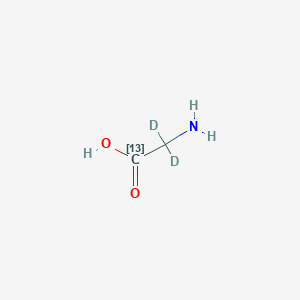
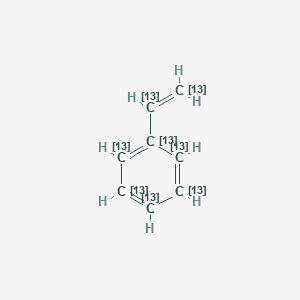

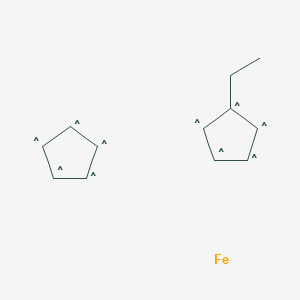
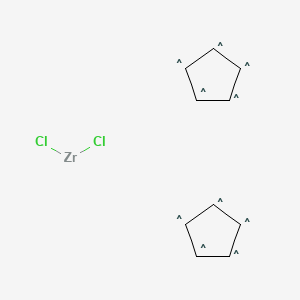
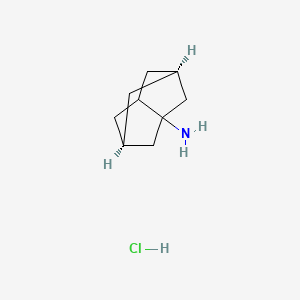
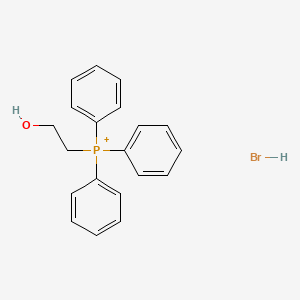



![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
